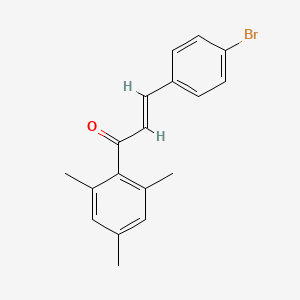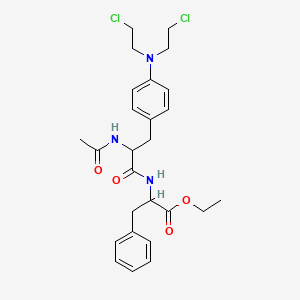
2-(2-Pyridyl)-1,3-indandione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Pyridyl)-1,3-indandione is an organic compound that features a pyridine ring attached to an indandione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyridyl)-1,3-indandione typically involves the reaction of 2-pyridylboronic acid with 1,3-indandione under Suzuki-Miyaura cross-coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions
2-(2-Pyridyl)-1,3-indandione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridyl-indandione derivatives.
Reduction: Reduction reactions can convert the indandione moiety to a more reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridyl-indandione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents on the pyridine ring .
科学的研究の応用
2-(2-Pyridyl)-1,3-indandione has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.
作用機序
The mechanism of action of 2-(2-Pyridyl)-1,3-indandione involves its interaction with specific molecular targets. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .
類似化合物との比較
Similar Compounds
2-Pyridone: A tautomer of 2-hydroxypyridine, commonly found in natural products and pharmaceuticals.
2,2’-Bipyridine: Widely used as a ligand in coordination chemistry and known for its strong binding to metal ions.
2-(2-Pyridyl)benzimidazole: Known for its use as a corrosion inhibitor and its ability to form stable complexes with metals.
Uniqueness
2-(2-Pyridyl)-1,3-indandione is unique due to its combination of a pyridine ring and an indandione moiety. This structure allows it to participate in a variety of chemical reactions and form complexes with metals, making it versatile for applications in different scientific fields.
特性
CAS番号 |
42504-43-8 |
|---|---|
分子式 |
C14H9NO2 |
分子量 |
223.23 g/mol |
IUPAC名 |
2-pyridin-2-ylindene-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)12(13)11-7-3-4-8-15-11/h1-8,12H |
InChIキー |
CFFKWZMLWPANQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=CC=N3 |
溶解性 |
14.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B11708473.png)


![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708483.png)
![3-(4-methylphenoxy)-5-oxo-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B11708490.png)
![3-[(E)-(hydroxyimino)methyl]-1-{2-oxo-2-[(phenylcarbamoyl)amino]ethyl}pyridinium](/img/structure/B11708495.png)

![(2Z)-2-[(4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B11708502.png)
![3-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11708510.png)
![Ethyl 2-((1-(4-(tert-butyl)benzamido)-2,2,2-trichloroethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11708524.png)


![2,2'-[1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11708539.png)
